4-Allyloxyanisole
Overview
Description
Synthesis Analysis
The synthesis of 4-Allyloxyanisole and its derivatives involves various chemical strategies. One method involves the selective O-deallylation of o-Allyloxyanisoles, which proceeds through a tandem intermolecular carbolithiation-β-elimination process, indicating an S_N2' attack mechanism of organolithium on the allyl ether (Sanz et al., 2008). Another approach is the design and synthesis of 4-allyloxyaniline amides as potent inhibitors, showcasing the chemical versatility of the allyloxy group (Seyedi et al., 2009).
Molecular Structure Analysis
The molecular structure and vibrational bands, along with chemical shift assignments of 4-Allyloxyanisole derivatives, have been thoroughly analyzed through DFT and ab initio HF calculations. These studies provide detailed insights into the geometric and electronic properties of the molecule (Karakurt et al., 2010).
Chemical Reactions and Properties
4-Allyloxyanisole participates in various chemical reactions, including photochemical arylation reactions with 4-chlorothioanisole, indicating a mechanism involving heterolytic fragmentation and formation of the phenonium ion as an intermediate (Lazzaroni et al., 2007). The compound also shows potential in the (4+3)-cycloaddition reaction, serving as a dienophile for the direct synthesis of seven-membered rings, highlighting its utility in complex molecule construction (Harmata, 2010).
Physical Properties Analysis
The electrochemical polymerization of 4-Allyloxyanisole has been investigated, revealing that the monomer yields insoluble polymer films on the electrode surface, alongside low molecular weight polymers in solution. This study sheds light on the polymer's physical characteristics and its potential applications in material science (Cihaner et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-Allyloxyanisole derivatives have been explored through the synthesis of fluorescent brighteners, demonstrating the compound's utility in enhancing the brightness of materials. This research underscores the compound's potential in developing new materials with improved optical properties (Bojinov & Grabchev, 2001).
Scientific Research Applications
Chemical Reactions and Synthesis :
- 4-Allyloxyanisole undergoes selective deallylation through a carbolithiation-β-elimination process (Sanz, Martinez, Marcos, & Fañanás, 2008).
- A method to synthesize 4-Methylamino-N-allylnaphthalimide (4-MAANI) from 4-bromo-1,8-naphthalic anhydride and allylamine was developed for potential medical applications (Syu, Hsu, & Lin, 2010).
- Electrochemical polymerization of 4-Allyloxyanisole has been investigated, highlighting its potential in materials science (Cihaner, Testereci, & Önal, 2001).
Pharmacology and Medical Applications :
- Studies on prodrugs of 4-Hydroxyanisole revealed its potential in melanocytotoxic applications (Saari, Schwering, Lyle, Smith, & Engelhardt, 1990).
- The metabolism of 4-Hydroxyanisole in humans was explored in the context of treating melanoma patients (Pavel, Holden, & Riley, 1989).
- A study investigating 4-hydroxyanisole induced cell toxicity towards melanoma cells provided insights into its biochemical impact (Moridani, 2006).
Food Chemistry :
- Research on the extraction and determination of compounds like 4-allylanisole in food products highlighted its relevance in food chemistry (Siano, Ghizzoni, Gionfriddo, Colombo, Servillo, & Castaldo, 2003).
Ecological Applications :
- 4-Allyloxyanisole demonstrated repellent properties against the southern pine beetle, indicating its potential use in pest management (Hayes, Strom, Roton, & Ingram, 1994).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-4-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFKWSSQKRKAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302283 | |
Record name | allyl p-anisyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxyanisole | |
CAS RN |
13391-35-0 | |
Record name | 13391-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | allyl p-anisyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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